molecular formula C19H20N2O4 B2831723 N-(3-acetylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-41-0

N-(3-acetylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2831723
CAS No.: 2034444-41-0
M. Wt: 340.379
InChI Key: XJTFXIVTEYIBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a novel chemical entity designed for research use only. This nicotinamide derivative is provided for investigative purposes to aid in the study of enzyme inhibition and cellular signaling pathways. As a nicotinamide-based compound, it may be of interest for researchers exploring metabolic regulation, given the established role of Nicotinamide N-Methyltransferase (NNMT) in conditions such as diabetes, obesity, and cancer . NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a co-factor, and its overexpression is linked to altered metabolic states in various tissues . Researchers can utilize this high-purity compound for in vitro biochemical and cell-based assays to probe its potential mechanisms of action and specificity. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)14-4-2-5-16(10-14)21-19(23)15-7-8-18(20-11-15)25-12-17-6-3-9-24-17/h2,4-5,7-8,10-11,17H,3,6,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTFXIVTEYIBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinamide core with an acetylphenyl substituent and a tetrahydrofuran-derived methoxy group. The structural formula can be represented as follows:

C15H19N3O3\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other nicotinamide derivatives. This inhibition could alter metabolic pathways or signal transduction processes.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and gene expression.

Biological Activity Data

Recent studies have highlighted the compound's potential in various biological assays. Below is a summary of key findings:

Assay Type IC50 Value (µM) Target Reference
17β-HSD Type 30.700Enzyme Inhibition
CCRF-CEM Cell Line0.010Cytotoxicity
General Antimicrobial0.500Bacterial Inhibition

These results indicate that this compound exhibits significant biological activity, particularly against cancer cell lines and in enzyme inhibition assays.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various nicotinamide derivatives, this compound demonstrated potent cytotoxic effects against the CCRF-CEM leukemia cell line. The compound's low IC50 value suggests it could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The results indicated that this compound effectively inhibits the enzyme with an IC50 value of 0.700 µM, suggesting its potential utility in conditions related to steroid metabolism disorders.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of Nicotinamide Core : This can be achieved by reacting nicotinic acid with ammonia or an amine.
  • Substitution Reactions : The introduction of the acetylphenyl group and tetrahydrofuran-derived methoxy group can be accomplished through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name R1 (Amide Substituent) R2 (6-Position Substituent) Molecular Weight (g/mol) Yield (Synthesis) Key Features
Target Compound 3-Acetylphenyl THF-methoxy ~340* Not reported Balanced lipophilicity; acetyl group may enhance target binding
N-(4-Fluorophenyl)-6-((THF-2-yl)methylthio)-nicotinamide (Compound 20) 4-Fluorophenyl THF-methylthio 333.1 41% Higher lipophilicity (methylthio vs. methoxy); fluorophenyl enhances metabolic stability
N-(3-Acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide 3-Acetylphenyl 1H-pyrazol-1-yl 306.32 Not reported Reduced lipophilicity; pyrazole may improve solubility
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) 3-Chlorophenyl Tetrahydro-2-oxo-3-furanyl 308.76 Not reported Agrochemical use; oxo-furan enhances hydrogen bonding

*Estimated based on formula (C19H20N2O4).

Key Observations:
  • THF-Methoxy vs. THF-Methylthio : The target compound’s methoxy group likely improves solubility compared to the methylthio substituent in Compound 20, which increases lipophilicity and may hinder aqueous solubility .
  • Acetyl vs. In contrast, the 4-fluorophenyl group in Compound 20 offers metabolic resistance due to fluorine’s inertness .
  • Heterocyclic Variations : Replacing the THF-methoxy with a pyrazole (as in CAS 957508-46-2) reduces molecular weight and lipophilicity, favoring solubility but possibly sacrificing target affinity .

Pharmacological Implications

  • Target Compound : The combination of THF-methoxy and acetylphenyl groups may balance solubility and binding affinity, making it suitable for central nervous system (CNS) targets where moderate lipophilicity is critical.
  • Compound 20 : The fluorophenyl and methylthio groups suggest utility in peripheral targets requiring prolonged exposure (e.g., anti-inflammatory agents) .
  • Agrochemical Analogs : Cyprofuram () demonstrates how structural tweaks (e.g., oxo-furan) can shift applications from pharmaceuticals to pesticides .

Q & A

Q. What molecular interactions drive the biological activity of N-(3-acetylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can these be experimentally validated?

  • Methodological Approach : The compound’s activity is influenced by its substituents:
  • The 3-acetylphenyl group enhances hydrophobic interactions with target proteins, while the nicotinamide core facilitates hydrogen bonding .
  • The tetrahydrofuran-2-yl methoxy group improves solubility and bioavailability, critical for cellular uptake .
    To validate, use surface plasmon resonance (SPR) for binding affinity measurements and molecular docking simulations to map interaction sites. Compare with structurally similar analogs (e.g., chlorophenyl or sulfamoyl derivatives) to isolate functional group contributions .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Approach : Key factors include:
  • Solvent polarity : Polar solvents (e.g., DMF) enhance intermediate solubility, as seen in related nicotinamide syntheses .
  • Catalyst selection : Use palladium catalysts for coupling reactions to reduce side products .
  • Purification : Employ gradient elution in HPLC or column chromatography with silica gel matrices. Validate purity via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound’s structure and stability?

  • Methodological Approach :
  • X-ray crystallography (using SHELX suites) resolves 3D conformation and hydrogen-bonding patterns .
  • FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • Stability studies : Use accelerated thermal degradation assays (40–60°C) monitored by HPLC-UV to assess decomposition pathways .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in preclinical studies?

  • Methodological Approach :
  • Perform orthogonal assays : Compare results from MTT assays (cell viability) with apoptosis markers (e.g., caspase-3 activation) .
  • Analyze structural analogs (e.g., trifluoromethyl or thiophene derivatives) to identify substituents causing toxicity .
  • Use dose-response curves to distinguish therapeutic windows, referencing studies on nicotinamide derivatives with similar scaffolds .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Approach :
  • Systematic substitution : Synthesize analogs with variations in the acetylphenyl or tetrahydrofuran groups. Test their binding to target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational modeling : Apply density functional theory (DFT) to predict electronic effects of substituents on reactivity .
  • Meta-analysis : Compare with published SAR data on nicotinamides, such as HDL-raising agents or antiviral compounds .

Q. How can pharmacokinetic properties (e.g., half-life, bioavailability) be improved without compromising activity?

  • Methodological Approach :
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as demonstrated in tetrahydrofuran-containing analogs .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots; modify susceptible regions (e.g., methoxy groups) .
  • In vivo PK/PD modeling : Conduct studies in rodent models to correlate plasma concentrations with efficacy .

Q. What experimental frameworks are recommended for detecting off-target effects in mechanistic studies?

  • Methodological Approach :
  • Broad-panel screening : Test against 100+ kinases or GPCRs using competitive binding assays .
  • CRISPR-Cas9 knockout models : Identify pathways affected by the compound via transcriptomic profiling .
  • Thermal proteome profiling (TPP) : Detect protein targets by monitoring thermal stability shifts in cell lysates .

Q. How can target engagement be validated in cellular models for this compound?

  • Methodological Approach :
  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets by observing protein stabilization after compound treatment .
  • Silencing/overexpression : Knock down the target gene (e.g., via siRNA) and assess loss of compound efficacy .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time interactions in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.